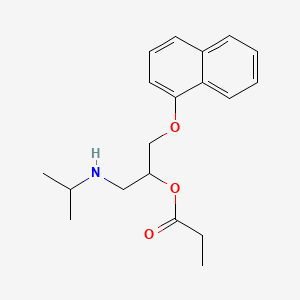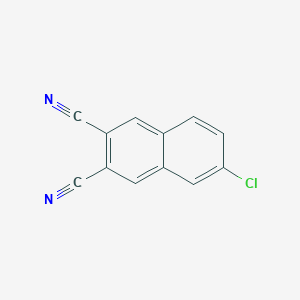
6-Chloronaphthalene-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloronaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C12H5ClN2 It is a derivative of naphthalene, characterized by the presence of a chlorine atom and two cyano groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloronaphthalene-2,3-dicarbonitrile typically involves the chlorination of naphthalene derivatives followed by the introduction of cyano groups. One common method includes the following steps:
Chlorination: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 6-chloronaphthalene.
Cyanation: The chlorinated product is then subjected to a cyanation reaction using reagents like copper(I) cyanide (CuCN) under reflux conditions to introduce the cyano groups at the 2 and 3 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 6-Chloronaphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxygenated derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Reduction: 6-Aminonaphthalene-2,3-dicarbonitrile.
Oxidation: Naphthoquinones and other oxygenated compounds.
Scientific Research Applications
6-Chloronaphthalene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and advanced materials such as organic semiconductors.
Mechanism of Action
The mechanism of action of 6-Chloronaphthalene-2,3-dicarbonitrile depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or DNA, leading to various biological effects. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2,3-Naphthalenedicarbonitrile: Lacks the chlorine atom, which may affect its reactivity and applications.
6-Bromonaphthalene-2,3-dicarbonitrile: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity and properties.
1,4-Dicyanonaphthalene: Different substitution pattern on the naphthalene ring, resulting in distinct chemical behavior and applications.
Uniqueness: 6-Chloronaphthalene-2,3-dicarbonitrile is unique due to the presence of both chlorine and cyano groups, which confer specific reactivity and potential for diverse applications. The chlorine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with tailored properties.
Properties
CAS No. |
107144-35-4 |
|---|---|
Molecular Formula |
C12H5ClN2 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
6-chloronaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C12H5ClN2/c13-12-2-1-8-3-10(6-14)11(7-15)4-9(8)5-12/h1-5H |
InChI Key |
UDZAOYCDIKVCAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)C#N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


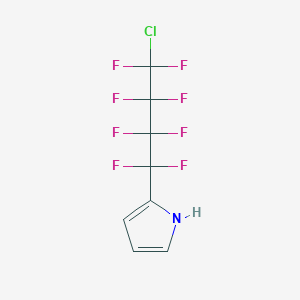
![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)
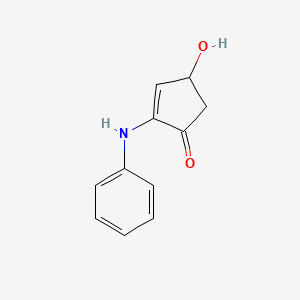
![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)
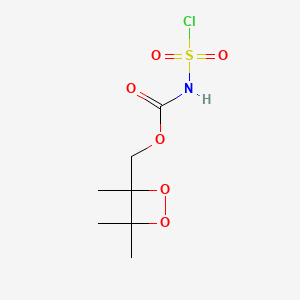
![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)
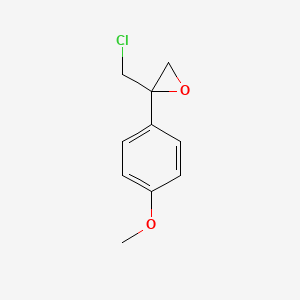
![2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid](/img/structure/B14314462.png)
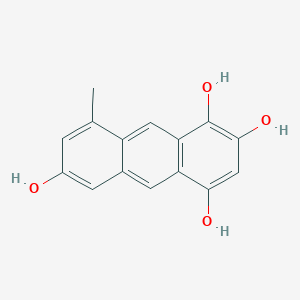
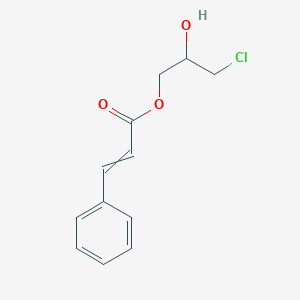
![4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol](/img/structure/B14314480.png)
![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)
